Orange II is synthesized from sulfanilic acid and β-naphthol through a diazotization reaction. The process involves the formation of a diazonium salt from sulfanilic acid, which is then coupled with β-naphthol to produce the final dye product. This method is widely documented in chemical literature and is a standard procedure in dye synthesis .
The synthesis of Orange II typically involves the following steps:
The molecular formula of Orange II is C_{16}H_{11}N_{2}NaO_{4}S. Its structure features an azo group linking two aromatic rings:
This structure contributes to its color properties and solubility characteristics.
Orange II can undergo various chemical reactions typical of azo compounds, including:
These reactions are significant as they can influence both the stability and safety of the dye when used in food products or textiles.
The mechanism by which Orange II imparts color involves light absorption due to its conjugated double bond system formed by the azo linkage. When light hits the dye, certain wavelengths are absorbed while others are reflected, resulting in the characteristic orange color.
Orange II has several applications across different fields:
Food Orange 2 is scientifically identified as a synthetic organic dye belonging to the azo compound class, characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-) connecting aromatic ring systems. Its molecular formula is C₁₆H₁₀N₂Na₂O₇S₂, indicating a disodium salt structure with sulfonate functional groups that enhance water solubility [1]. The compound is cataloged under Chemical Abstracts Service (CAS) Registry Number 1718-34-9 and PubChem CID 16868 [1].
Structurally, Food Orange 2 features:
Regulatory documents classify it as a "straight color" – a color additive not chemically reacted with other substances [3] [4]. This distinguishes it from "lakes" (insoluble pigments formed by precipitating dyes onto substrates) and "mixtures" (combinations of multiple color additives) [3]. The FDA categorizes such synthetic dyes under the FD&C (Food, Drugs, and Cosmetics) designation system, though Food Orange 2 lacks contemporary FD&C approval [3] [4].
Table 1: Chemical Identifiers for Food Orange 2
Identifier Type | Designation |
---|---|
Systematic Name | Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate |
Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ |
CAS Registry Number | 1718-34-9 |
PubChem CID | 16868 |
Color Index (CI) | 15970 (historical) |
Food Orange 2 emerged during the early synthetic dye revolution initiated by William Henry Perkin’s 1856 discovery of mauveine. Early food colorants frequently contained poisonous metals (arsenic, mercury, copper), driving demand for safer alternatives. Coal-tar derivatives – initially termed "coal-tar colors" despite later petroleum-based synthesis – filled this niche [2] [3].
The Pure Food and Drugs Act of 1906 established the first U.S. regulatory framework for color additives. The USDA’s initial 1907 Food Inspection Decision 76 approved seven synthetic colors, with subsequent expansions bringing the list to 15 permitted dyes by 1931 [3]. Food Orange 2 entered commercial use during this period, primarily targeting confections, baked goods, and snack products requiring vibrant orange hues.
A pivotal event occurred in 1950 when children became ill after consuming Halloween candy containing FD&C Orange No. 1 (a different dye from Food Orange 2). This triggered FDA reevaluation of all orange dyes, culminating in Orange No. 1’s prohibition [2] [3]. Though not directly implicated, Food Orange 2 faced heightened scrutiny during this period. By the 1960s, only seven synthetic dyes remained FDA-approved for foods, with Food Orange 2 notably absent from this list due to emerging safety concerns [2] [7].
Industrial adoption declined further when the 1970s ban on the carcinogenic Red #2 intensified regulatory pressure on azo dyes generally. Unlike Citrus Red 2 (limited to orange peel coloring at ≤2 ppm) [5] [7], Food Orange 2 lost its commercial footing in food applications, though it persists in non-food industrial coloration [2] [3].
United States
The FDA classifies Food Orange 2 as not permanently listed under current regulations. It falls under the Color Additive Amendments of 1960, which mandated safety reassessments for approximately 200 provisionally listed colorants [3] [4]. The Delaney Clause (embedded in Section 721(c) of the FD&C Act) prohibits approval of any color additive shown to induce cancer in humans or animals [3]. While no explicit carcinogenicity ruling for Food Orange 2 appears in available documents, its absence from 21 CFR Parts 73, 74, or 82 (listing permitted color additives) indicates non-approval for food use [4]. The FDA requires batch certification for synthetic dyes, a process involving:
European Union
EU regulations prohibit Food Orange 2 in food products under Regulation (EC) No 1333/2008. The EU’s stricter "precautionary principle" has eliminated numerous synthetic dyes permitted elsewhere. Annex II of this regulation establishes a "Union list" of approved additives, excluding Food Orange 2 [8]. Since 2010, the Southampton Six study has driven EU mandates for warning labels on foods containing certain synthetic dyes (though mainly targeting azos like Red 40 and Yellow 5) [2].
Other Jurisdictions
Table 2: Global Regulatory Status of Food Orange 2
Region | Governing Body | Status | Key Regulatory Instrument |
---|---|---|---|
United States | FDA | Not approved for food use | FD&C Act, 21 CFR §70-82 |
European Union | EFSA | Prohibited | Regulation (EC) No 1333/2008 |
Saudi Arabia | SFDA | Not listed on positive list | Additives Permitted for Use in Food Stuffs |
International | JECFA | No ADI established | JECFA Monographs |
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